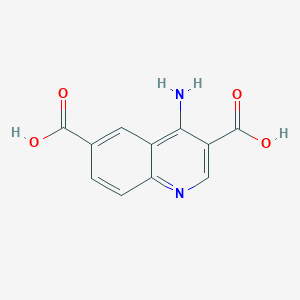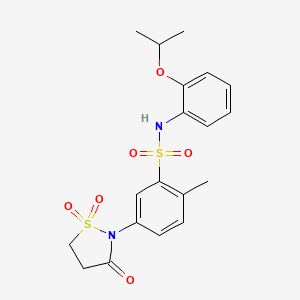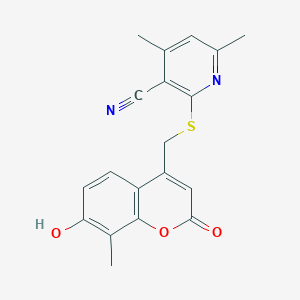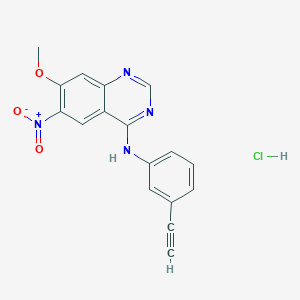
4-oxo-4H-quinolizine-3-carboxylic acid
概要
説明
4-Oxo-4H-quinolizine-3-carboxylic acid is a compound that has been studied for its potential use in the treatment of HIV infections . It has been designed and synthesized with various substituents such as sulfamido, carboxylamido, benzimidazole, and benzothiazole .
Synthesis Analysis
The synthesis of 4-oxo-4H-quinolizine-3-carboxylic acid derivatives involves the design and creation of compounds bearing sulfamido, carboxylamido, benzimidazole, and benzothiazole substituents . The structures of these new compounds were confirmed by 1H-NMR, 13C-NMR, IR, and ESI (or HRMS) spectra .Molecular Structure Analysis
The molecular structure of 4-oxo-4H-quinolizine-3-carboxylic acid derivatives was confirmed using various spectroscopic techniques, including 1H-NMR, 13C-NMR, IR, and ESI (or HRMS) spectra .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 4-oxo-4H-quinolizine-3-carboxylic acid derivatives were not explicitly detailed in the retrieved sources .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-oxo-4H-quinolizine-3-carboxylic acid derivatives were not explicitly detailed in the retrieved sources .科学的研究の応用
Anti-HIV Integrase Evaluation
4-Oxo-4H-quinolizine-3-carboxylic acid derivatives have been investigated for their potential HIV integrase inhibitory activity. These derivatives, featuring sulfamido, carboxylamido, benzimidazole, and benzothiazole substituents, were designed and synthesized, demonstrating the compound's application in antiviral research (Yi-sheng Xu et al., 2009).
Fluorescent Indicators for Magnesium
A series of substituted 4-oxo-4H-quinolizine-3-carboxylic acids were synthesized and evaluated for their fluorescent response to magnesium ions. This led to the development of the first Mg2+-selective, ratioable fluorescent indicators, highlighting the utility of 4-oxo-4H-quinolizine-3-carboxylic acid in analytical chemistry and bioimaging (P. Otten, R. London, L. Levy, 2001).
Synthesis Methods
A facile method for synthesizing 2-substituted-4-oxo-4H-quinolizine-based core structures has been developed, showcasing the compound's significance in synthetic chemistry. This synthesis involves a one-pot Stobbe condensation followed by cyclization, highlighting the versatility and practical applications of 4-oxo-4H-quinolizine-3-carboxylic acid in organic synthesis (H. T. Bui et al., 2015).
Antibacterial Agent Synthesis
4-oxo-4H-quinolizine-3-carboxylic acid derivatives have been synthesized and tested for their antibacterial activities, demonstrating potential applications in the development of new antibacterial agents. Among the synthesized compounds, specific derivatives exhibited potent activity against various gram-positive and gram-negative bacteria (H. Ishikawa et al., 1989).
作用機序
4-Oxo-4H-quinolizine-3-carboxylic acid derivatives have been studied for their potential inhibitory activity against HIV integrase . HIV integrase is an essential enzyme in the replication cycle of the HIV virus. Inhibitors targeted selectively at HIV integrase are expected to have low cytotoxicity .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-oxoquinolizine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-9-8(10(13)14)5-4-7-3-1-2-6-11(7)9/h1-6H,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWYXYILJGHBAMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC=C(C(=O)N2C=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4h-Quinolizin-4-one-3-carboxylic acid | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(5-methyl-4-(4-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3198311.png)
![N-(4-(3-oxo-4-propyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3198312.png)
![2-(3-ethylphenoxy)-N-(5-methyl-4-(4-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)thiazol-2-yl)acetamide](/img/structure/B3198317.png)




![Ethanone, 1-(6-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B3198342.png)


![2-{[(2-Methoxyethyl)carbamoyl]amino}-2-oxoethyl 2,3,4,5,6-pentamethylbenzoate](/img/structure/B3198368.png)
